molecular formula C7H12N4O B1523238 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide CAS No. 934172-53-9

2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide

Cat. No.: B1523238
CAS No.: 934172-53-9
M. Wt: 168.2 g/mol
InChI Key: YSISNFFQXXEYBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide is a chemical compound belonging to the class of hydrazides It features a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, substituted with methyl groups at the 3 and 5 positions, and an acetohydrazide group attached to the 4 position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide typically involves the reaction of 3,5-dimethyl-1H-pyrazole-4-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of green chemistry principles, such as solvent-free synthesis and the use of environmentally benign reagents, is also being explored to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide can undergo various chemical reactions, including:

  • Oxidation: The hydrazide group can be oxidized to form the corresponding hydrazine derivative.

  • Reduction: The pyrazole ring can be reduced to form a pyrazoline derivative.

  • Substitution: The methyl groups on the pyrazole ring can be substituted with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

  • Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

  • Hydrazine Derivative: Resulting from the oxidation of the hydrazide group.

  • Pyrazoline Derivative: Resulting from the reduction of the pyrazole ring.

  • Substituted Pyrazole Derivatives: Resulting from the substitution of the methyl groups.

Scientific Research Applications

2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide has found applications in various scientific fields:

  • Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of parasitic infections.

  • Industry: It is used in the production of agrochemicals and pharmaceutical intermediates.

Mechanism of Action

2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide is structurally similar to other pyrazole derivatives, such as 3,5-dimethyl-1H-pyrazole-4-carboxylic acid and 3,5-dimethyl-1H-pyrazole-4-methanol. its unique combination of the pyrazole ring and the acetohydrazide group sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3,5-Dimethyl-1H-pyrazole-4-carboxylic acid

  • 3,5-Dimethyl-1H-pyrazole-4-methanol

  • 2-(3,5-Dimethyl-1H-pyrazol-4-yl)hydrazine

Properties

IUPAC Name

2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c1-4-6(3-7(12)9-8)5(2)11-10-4/h3,8H2,1-2H3,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSISNFFQXXEYBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80655754
Record name 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934172-53-9
Record name 3,5-Dimethyl-1H-pyrazole-4-acetic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=934172-53-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80655754
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

As described for example 112a, (3,5-dimethyl-1H-pyrazol-4-yl)-acetic acid ethyl ester (Rainer, Georg. 4-Pyrazoleacetic acid derivatives. U.S. (1979), U.S. Pat. No. 4,146,721) in butanol was reacted with hydrazine hydrate (3 equivalents) and the resulting mixture was heated under reflux for 6 h. Evaporation of all volatiles afforded the title compound as a colourless oil (yield: 68%). MS: m/e=183.3 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Reactant of Route 4
2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Reactant of Route 6
2-(3,5-Dimethyl-1H-pyrazol-4-yl)acetohydrazide
Customer
Q & A

Q1: How does 2-(benzamido)-2-(3,5-dimethyl-1H-pyrazol-4-yl)acetohydrazide interact with DNA, and what are the implications of this interaction?

A1: The research indicates that 2B binds strongly to DNA, likely through an intercalation mechanism. [] Intercalation occurs when a molecule inserts itself between the base pairs of DNA. This interaction was determined using UV-Visible spectroscopy and further supported by viscosity measurements. [] The binding affinity of 2B to DNA was stronger at a pH of 7.4 (simulating physiological blood pH) compared to a pH of 4.7 (simulating stomach pH). [] The strong binding of 2B to DNA suggests its potential as a DNA-targeting molecule, which could have implications for developing new therapeutic agents.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.